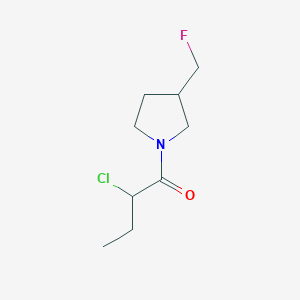

2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[3-(fluoromethyl)pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClFNO/c1-2-8(10)9(13)12-4-3-7(5-11)6-12/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWSYAHNFKEBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(C1)CF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)butan-1-one is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a pyrrolidine ring, a chloro substituent, and a butanone moiety, which contribute to its chemical reactivity and biological properties. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are essential for its efficacy in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClFN |

| Molecular Weight | 201.68 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:

- Receptor Modulation : Compounds may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The chloro group can participate in nucleophilic substitution reactions, potentially inhibiting enzymes involved in metabolic processes.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structural motifs. For instance, derivatives of pyrrolidine have demonstrated pro-apoptotic effects in cancer cell lines, indicating that this compound may also possess similar properties. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have been investigated through minimum inhibitory concentration (MIC) assays. Similar compounds have exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs suggest possible efficacy against common pathogens .

Study 1: Anticancer Activity Assessment

A study conducted on pyrrolidine derivatives revealed significant cytotoxic effects against A549 and HCT116 cell lines. The mechanism involved the induction of late apoptosis and cell cycle arrest at the G0/G1 phase. The findings suggest that the incorporation of fluoromethyl groups could enhance these effects due to increased lipophilicity and receptor affinity .

Study 2: Antimicrobial Efficacy Evaluation

In a comparative analysis of various pyrrolidine derivatives, several compounds demonstrated MIC values ranging from 8 µg/mL to >128 µg/mL against different bacterial strains. While specific results for this compound are not available, the trends indicate potential for further exploration in antimicrobial applications .

Preparation Methods

The selective introduction of a fluoromethyl group at the 3-position of the pyrrolidine ring is a critical step. Common approaches include:

Nucleophilic substitution on 3-halomethylpyrrolidine precursors : Starting from 3-chloromethyl or 3-bromomethylpyrrolidine, fluorination can be achieved using fluoride sources such as potassium fluoride or tetra-n-butylammonium fluoride under controlled conditions to replace the halogen with fluorine.

Fluoromethylation of pyrrolidine derivatives : Using electrophilic fluoromethylating agents (e.g., fluoromethyl triflate or fluoromethyl sulfonates) on protected pyrrolidine rings, followed by deprotection.

Cyclization routes : Constructing the pyrrolidine ring from fluoromethyl-substituted precursors through intramolecular cyclization reactions.

The choice of method depends on availability of starting materials, desired stereochemistry, and reaction scalability. Reaction conditions such as solvent choice (polar aprotic solvents like DMF or DMSO), temperature control, and use of bases (e.g., potassium carbonate) are critical for high yield and selectivity.

Purification and Characterization

Due to the potential instability of intermediates and the final product, purification methods such as:

Flash chromatography on silica gel with optimized solvent gradients (e.g., ethyl acetate/cyclohexane mixtures) are used, though care must be taken as some compounds may decompose on silica.

Crystallization from solvents like ethanol or tert-butyl methyl ether can improve purity and isolate the compound as solid forms.

High-performance liquid chromatography (HPLC) is employed for final purification and enantiomeric excess determination.

Analytical techniques such as NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy are used to confirm structure and purity.

Comparative Table of Preparation Parameters for Related Pyrrolidinyl Butanones

| Step | Method/Condition | Notes/Outcome |

|---|---|---|

| Pyrrolidine ring formation | Cyclization of appropriate precursors | Requires control of stereochemistry |

| Fluoromethyl introduction | Nucleophilic substitution with KF or electrophilic fluoromethylation | Sensitive to reaction conditions |

| N-Acylation | 2-chloro-butanoyl chloride + base (TEA, DIPEA) in DCM or THF | Low temp (0°C to RT) for selectivity |

| Purification | Flash chromatography, crystallization, HPLC | Silica gel may cause decomposition; HPLC preferred |

| Yield and stereoselectivity | Dependent on reaction conditions and purification | Enantiomeric excess ~70% reported in analogs |

Research Findings and Optimization Notes

Analogous compounds with ethoxymethyl substituents on the pyrrolidine ring have been synthesized with enantiomeric excesses around 71-74%, indicating that chiral control is feasible but requires optimization.

Chlorination reactions must be carefully controlled to avoid over-chlorination or side reactions; typically, chlorination occurs at the 2-position of the butanone moiety prior to coupling.

Stability issues during purification have been reported, with some compounds decomposing on silica gel, suggesting the need for rapid purification or alternative methods like preparative HPLC.

Solvent choice is critical; polar aprotic solvents such as DMF, DMSO, or N-methylpyrrolidone are commonly used for nucleophilic substitutions and fluorination steps.

Bases such as potassium hydroxide or organic amines (triethylamine, DIPEA) are employed to neutralize acids formed during acylation and promote nucleophilicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-1-(3-(fluoromethyl)pyrrolidin-1-yl)butan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrrolidine-containing ketones typically involves nucleophilic substitution or condensation reactions. For example, a modified procedure from (Poluikova et al., 2016) can be adapted:

- Step 1 : React 3-(fluoromethyl)pyrrolidine with a chloro-activated ketone precursor (e.g., 2-chlorobutanoyl chloride) in a polar aprotic solvent (DMF or acetonitrile) under reflux.

- Step 2 : Optimize reaction time and temperature using TLC monitoring (e.g., 18–24 hours at 80–100°C).

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Variables : Solvent polarity, stoichiometry of reactants, and catalyst choice (e.g., K₂CO₃ for deprotonation).

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 3.2–3.4 ppm for N-CH₂ and δ 1.8–2.1 ppm for ring CH₂) and fluoromethyl signals (δ 4.4–4.6 ppm, split due to J-coupling with ¹⁹F). Chloroketone carbonyl appears at ~205–210 ppm in ¹³C NMR .

- IR : Confirm C=O stretch (~1700 cm⁻¹) and C-F stretch (~1100 cm⁻¹).

- MS : Molecular ion peak (M+H⁺) should align with the molecular formula (C₁₀H₁₄ClFNO). Use high-resolution MS to distinguish isotopic patterns from chlorine .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyrrolidine derivatives, particularly regarding fluoromethyl group conformation?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL ( ) for refinement, applying restraints to fluorine atoms due to their high thermal motion. Validate with Hirshfeld surface analysis to assess intermolecular interactions influencing conformation .

- DFT Calculations : Compare experimental crystal structures with computed gas-phase geometries (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) to identify steric or electronic biases .

Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Experimental Design : Compare reaction rates of fluoromethyl vs. non-fluorinated analogs (e.g., 3-methylpyrrolidine derivatives) with nucleophiles (e.g., NaCN, amines).

- Mechanistic Insight : Fluorine’s electron-withdrawing effect increases the electrophilicity of the adjacent carbon, accelerating SN2 reactions. Quantify using kinetic studies (UV-Vis or GC monitoring) .

Q. What are the challenges in interpreting SAR for this compound in biological assays, given its structural analogs?

- Methodological Answer :

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate fluoromethyl positioning with target binding affinity. Cross-validate with in vitro assays (e.g., enzyme inhibition).

- Contradiction Mitigation : Address false positives by testing against structurally related control compounds (e.g., ’s α-PBP analogs) to isolate fluoromethyl-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.